Enzymatic Cleavage Specificity: GGFG Motif Shows Preferential Cathepsin L Activity vs. Cathepsin B
The GGFG tetrapeptide linker exhibits differential sensitivity to lysosomal cathepsins, enabling nearly complete payload release within 72 hours when exposed to cathepsin L, while cathepsin B shows minimal activity [1]. In contrast, the valine-citrulline (Val-Cit) linker is cleaved efficiently by both cathepsin B and cathepsin L, which can lead to broader and less tumor-selective payload release [2].
| Evidence Dimension | Enzymatic cleavage efficiency and selectivity |
|---|---|
| Target Compound Data | GGFG linker: near-complete payload release within 72 hours with cathepsin L; minimal activity with cathepsin B |
| Comparator Or Baseline | Val-Cit linker: efficient cleavage by both cathepsin B and cathepsin L |
| Quantified Difference | GGFG provides cathepsin L-selective release; Val-Cit shows broader protease sensitivity |
| Conditions | In vitro lysosomal cathepsin cleavage assays (contextual from ADC linker characterization studies) |
Why This Matters
Selective cleavage by tumor-associated cathepsin L may improve tumor specificity and reduce off-target payload release compared to Val-Cit linkers, a key differentiator for ADC developers optimizing therapeutic index.
- [1] IPHASE Biosciences. (2026). ADC Drugs: Concepts of Linker Cleavage and Payload Release. IPHASE Technical Note. View Source
- [2] IPHASE Biosciences. (2026). Lysosomal Stability: A Key Factor in ADC Linker Performance and siRNA Delivery for Enhanced Therapeutic Efficacy. IPHASE Technical Note. View Source
